molecular formula C19H21N3O2S B302643 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

Cat. No. B302643
M. Wt: 355.5 g/mol
InChI Key: IIZLYBUMWXGQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential to be used as a drug. This compound is commonly referred to as a pyridine sulfanyl amide and has been found to possess various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4).
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. Additionally, this compound has been shown to possess antifungal activity against various fungal species.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide in lab experiments is its ability to inhibit the activity of certain enzymes, which makes it a potential candidate for the development of drugs for various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide. One potential direction is the development of this compound as a drug for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another potential direction is the study of this compound's antifungal activity against various fungal species. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide involves the reaction of 2-bromo-6-methyl-3-nitropyridine with sodium thiolate to form 2-(6-methylpyridin-2-ylsulfanyl)-3-nitropyridine. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting compound is then reacted with 3,4-dimethylbenzoyl chloride to form the final product, this compound.

Scientific Research Applications

2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide has been extensively studied for its potential to be used as a drug. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-fungal properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C19H21N3O2S/c1-12-5-6-16(7-13(12)2)22-18(23)11-25-19-17(9-20)15(10-24-4)8-14(3)21-19/h5-8H,10-11H2,1-4H3,(H,22,23)

InChI Key

IIZLYBUMWXGQEG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C)COC)C#N)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=CC(=C2C#N)COC)C)C

Origin of Product

United States

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